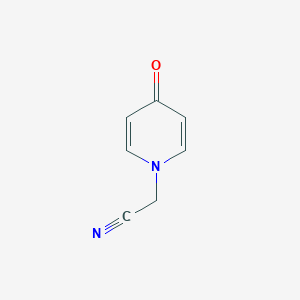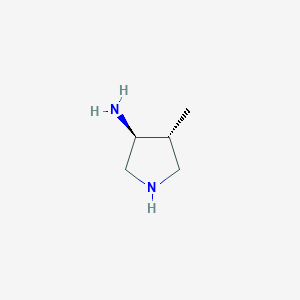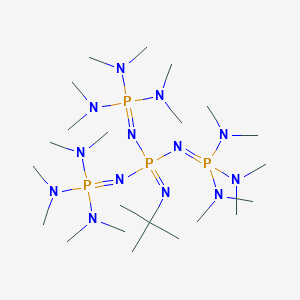
2-(4-Oxopyridin-1-YL)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Oxopyridin-1-YL)acetonitrile, also known as OPAN, is a chemical compound that has been widely studied for its potential applications in scientific research. OPAN is a heterocyclic compound that contains a pyridine ring and a nitrile group. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research fields.
Mecanismo De Acción
The mechanism of action of 2-(4-Oxopyridin-1-YL)acetonitrile is complex and not fully understood. It is thought to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate ion channels, including the NMDA receptor and the GABA receptor. These effects may be responsible for its ability to enhance cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
2-(4-Oxopyridin-1-YL)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function and memory, making it a promising candidate for use in the treatment of cognitive disorders such as Alzheimer's disease. It has also been shown to have anticonvulsant and analgesic effects, making it a potential candidate for use in the treatment of epilepsy and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-Oxopyridin-1-YL)acetonitrile in lab experiments is its ability to selectively inhibit certain enzymes and modulate ion channels. This makes it a valuable tool for studying the mechanisms of these enzymes and channels. However, one of the limitations of using 2-(4-Oxopyridin-1-YL)acetonitrile is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(4-Oxopyridin-1-YL)acetonitrile. One area of interest is the development of novel drugs based on 2-(4-Oxopyridin-1-YL)acetonitrile. Its ability to selectively inhibit certain enzymes and modulate ion channels makes it a promising candidate for the development of drugs for the treatment of a range of disorders. Another area of interest is the study of its potential neuroprotective effects. It has been shown to have antioxidant properties, which may make it a potential candidate for the treatment of neurodegenerative disorders. Finally, there is interest in exploring the potential use of 2-(4-Oxopyridin-1-YL)acetonitrile in the treatment of cancer. Its cytotoxic effects at high concentrations may make it a valuable tool for the development of novel cancer therapies.
Métodos De Síntesis
The synthesis of 2-(4-Oxopyridin-1-YL)acetonitrile can be achieved through a variety of methods, including the reaction of pyridine-4-carboxaldehyde with malononitrile in the presence of a base. Other methods involve the reaction of pyridine-4-carboxylic acid with thionyl chloride, followed by reaction with malononitrile. These methods have been shown to yield high purity 2-(4-Oxopyridin-1-YL)acetonitrile with good yields.
Aplicaciones Científicas De Investigación
2-(4-Oxopyridin-1-YL)acetonitrile has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. These effects make it a promising candidate for use in a range of research fields, including drug discovery, neuroscience, and biochemistry.
Propiedades
Número CAS |
115698-15-2 |
|---|---|
Nombre del producto |
2-(4-Oxopyridin-1-YL)acetonitrile |
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
2-(4-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-5H,6H2 |
Clave InChI |
PCFBIPVGTIHCNJ-UHFFFAOYSA-N |
SMILES |
C1=CN(C=CC1=O)CC#N |
SMILES canónico |
C1=CN(C=CC1=O)CC#N |
Sinónimos |
1(4H)-Pyridineacetonitrile,4-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)